1-Cyclohexyl-2-ethyl-cyclohexane

Description

Properties

CAS No. |

50991-12-3 |

|---|---|

Molecular Formula |

C14H26 |

Molecular Weight |

194.36 g/mol |

IUPAC Name |

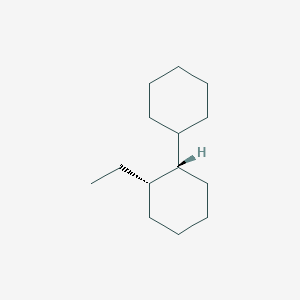

(1R,2S)-1-cyclohexyl-2-ethylcyclohexane |

InChI |

InChI=1S/C14H26/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h12-14H,2-11H2,1H3/t12-,14+/m0/s1 |

InChI Key |

UGQREFNYSITUMG-GXTWGEPZSA-N |

Isomeric SMILES |

CC[C@H]1CCCC[C@H]1C2CCCCC2 |

Canonical SMILES |

CCC1CCCCC1C2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 1-Cyclohexyl-2-ethylcyclohexane

[1][2][3]

CAS Registry Numbers: 50991-12-3 (cis), 50991-13-4 (trans) Synonyms: 2-Ethyl-1,1'-bicyclohexyl; 1,1'-Bi(cyclohexyl), 2-ethyl- Molecular Formula: C₁₄H₂₆ Molecular Weight: 194.36 g/mol [1][2][3][4]

Part 1: Executive Technical Summary[1][3]

1-Cyclohexyl-2-ethylcyclohexane is a high-molecular-weight saturated hydrocarbon belonging to the class of alkylated bicyclohexyls.[1][2][3] Characterized by its high thermal stability, significant hydrophobicity (LogP ~6.5), and unique rheological properties, it serves as a critical material in two distinct domains: Tribology (as a high-traction fluid component) and Pharmaceutical Chemistry (as a lipophilic scaffold and process intermediate).[2][3]

For the drug development professional, this compound is of particular interest as a model lipophilic system for partition coefficient studies and as a stable hydrophobic core for the synthesis of functionalized bicyclohexyl derivatives used in liquid crystal formulations and potential bio-active scaffolds.[3]

Part 2: Chemical Identity & Stereochemical Analysis[1][3]

The molecule exists as a mixture of stereoisomers due to the relative orientation of the ethyl group and the cyclohexyl ring at the C1 and C2 positions.[3]

Isomeric Classification[1]

-

cis-Isomer (CAS 50991-12-3): The ethyl group and the cyclohexyl substituent are on the same side of the ring plane.[1][2][3] This isomer typically exhibits higher steric strain and slightly different boiling points compared to the trans isomer.[3]

-

trans-Isomer (CAS 50991-13-4): The substituents are on opposite sides, generally thermodynamically favored in equilibrated mixtures due to the ability to adopt diequatorial chair conformations.[1][2][3]

Physicochemical Profile

| Property | Value | Context for Application |

| Boiling Point | ~264°C (at 760 mmHg) | High thermal stability for high-temperature reactions.[1][2][3] |

| Density | 0.867 g/cm³ | Typical for cycloaliphatic hydrocarbons; phase separation utility.[2][3] |

| LogP (Octanol/Water) | ~6.5 | Critical: Indicates extreme lipophilicity; virtually insoluble in water.[2][3] |

| Refractive Index | 1.471 | Useful for purity verification via refractometry.[2][3] |

| Flash Point | ~103°C | Safety consideration for scale-up heating.[1][2][3] |

Part 3: Synthesis & Manufacturing Pathways[1][3]

The industrial and laboratory synthesis of 1-cyclohexyl-2-ethylcyclohexane predominantly relies on the catalytic hydrogenation of 2-ethylbiphenyl .[1][2] This process saturates the aromatic rings, converting the planar biphenyl system into the three-dimensional bicyclohexyl structure.[1][2][3]

Reaction Mechanism Visualization

The following diagram illustrates the hydrogenation pathway, highlighting the transition from an aromatic precursor to the saturated final product.

Figure 1: Catalytic hydrogenation pathway converting 2-ethylbiphenyl to 1-cyclohexyl-2-ethylcyclohexane.

Detailed Experimental Protocol: Catalytic Hydrogenation

Objective: Synthesize 1-cyclohexyl-2-ethylcyclohexane from 2-ethylbiphenyl via heterogeneous catalysis.

Reagents:

-

Catalyst: 5% Rhodium on Carbon (Rh/C) or Raney Nickel (active)[2][3]

-

Solvent: Isopropanol or Hexane (optional, neat reaction preferred for industrial scale)

Methodology:

-

Reactor Loading: Charge a high-pressure stainless steel autoclave (e.g., Parr reactor) with 2-ethylbiphenyl and the catalyst (typically 1-5 wt% loading relative to substrate).[1][2][3]

-

Purging: Seal the reactor. Purge with Nitrogen (3x) to remove oxygen, followed by Hydrogen (3x) to establish the reaction atmosphere.[2]

-

Pressurization: Pressurize the reactor to 5.0 MPa (approx. 50 bar) with Hydrogen.

-

Expert Note: High pressure is required to overcome the resonance energy of the aromatic rings.[3]

-

-

Reaction: Heat the mixture to 150°C with vigorous magnetic or mechanical stirring (>600 rpm).

-

Monitoring: Monitor hydrogen uptake. The reaction is complete when pressure drop ceases (typically 4–6 hours).[2]

-

Work-up: Cool to room temperature. Vent excess hydrogen.[3] Filter the reaction mixture through a Celite pad to remove the catalyst.[3]

-

Purification: Isolate the product via fractional distillation under reduced pressure to separate cis/trans isomers if necessary.

Part 4: Applications in Research & Development

Tribology & Fluid Mechanics (Primary Industrial Use)

This compound is a quintessential Traction Fluid .[2][3]

-

Mechanism: Under high contact pressure (elastohydrodynamic lubrication regime), the bicyclohexyl molecules undergo a reversible phase transition to a glass-like solid.[1][2][3] This allows the transmission of torque between metal surfaces with minimal slippage.[3]

-

Relevance: Used in variable speed drives and high-performance transmission systems.[1][2][3]

Pharmaceutical & Chemical Development

While not a drug API, its role is vital in the pre-clinical and synthesis phases:

-

Hydrophobic Reference Standard: Due to its high LogP (~6.[3]5) and lack of ionizable groups, it serves as a robust "zero-point" marker for calibrating HPLC columns used in lipophilicity assays.[1][2][3]

-

Solvent for Non-Polar Reactions: It provides a chemically inert, high-boiling, non-polar environment for reactions sensitive to polar impurities, such as Grignard reagent formation or radical polymerizations.[1][3]

-

Scaffold for Liquid Crystals: Functionalization of the ring (e.g., at the 4-position) leads to liquid crystalline materials used in optical displays.[1][2][3]

Stereochemical Impact on Properties

The ratio of cis to trans isomers affects the fluid's viscosity and freezing point.[3]

-

Trans-isomer: More linear, better packing, higher melting point.[1][2][3]

-

Cis-isomer: "Bent" shape, lower melting point, preferred for low-temperature liquid applications.[1][2][3]

Figure 2: Comparative properties of cis and trans stereoisomers.

Part 5: Safety & Handling (SDS Highlights)

-

Hazard Classification: Not classified as acutely toxic, but treated as a standard organic solvent hazard.[3]

-

Skin/Eye: May cause mild irritation (defatting of skin due to high lipophilicity).[3]

-

Inhalation: Vapors may cause drowsiness or dizziness.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

References

-

National Institute of Standards and Technology (NIST). 1,1'-Bicyclohexyl, 2-ethyl-, cis- (CAS 50991-12-3) Mass Spectrum and Thermochemistry.[1][2][3] NIST Chemistry WebBook.[3] [Link][2]

-

PubChem. Compound Summary: 1,1'-Bicyclohexyl, 2-ethyl- (CID 142802).[1][2][3][4] National Library of Medicine.[3][4] [Link]

-

Organic Syntheses. General Procedures for Hydrogenation of Aromatic Compounds. (Referenced for protocol derivation). [Link]

Technical Monograph: cis-1-Cyclohexyl-2-ethyl-cyclohexane

This technical guide provides a comprehensive structural and functional analysis of cis-1-Cyclohexyl-2-ethyl-cyclohexane , a high-density saturated hydrocarbon with significant applications in tribology and hydrophobic scaffolding.[1]

CAS Registry Number: 50991-12-3 Formula: C₁₄H₂₆ Molecular Weight: 194.36 g/mol [1][2][3][4]

Executive Summary

cis-1-Cyclohexyl-2-ethyl-cyclohexane (often referred to as cis-2-ethyl-1,1'-bicyclohexyl) acts as a critical model system for studying steric interactions in 1,2-disubstituted cycloalkanes.[1] Its structural rigidity and high lipophilicity (LogP ~6.5) make it a valuable scaffold in two distinct fields:

-

Tribology: As a component of traction fluids, where its ability to interlock under elastohydrodynamic lubrication (EHL) conditions allows for torque transmission.

-

Drug Development: As a canonical hydrophobic core , used to probe lipophilic pockets in protein targets or to model metabolic stability of saturated carbocycles.

Structural & Stereochemical Architecture

Nomenclature and Connectivity

The molecule consists of a central cyclohexane ring substituted at the C1 position with a cyclohexyl group and at the C2 position with an ethyl group. The cis designation indicates that both substituents reside on the same face of the primary ring.

Conformational Analysis (The Core Mechanism)

The biological and physical behavior of this molecule is dictated by its conformational dynamics. In a cis-1,2-disubstituted cyclohexane, the substituents must adopt an axial-equatorial (a,e) relationship.[1]

Because the two substituents are different (Cyclohexyl vs. Ethyl), the ring flip is not degenerate. The equilibrium is governed by the steric bulk of the groups, quantified by their A-values (conformational free energy):

Thermodynamic Preference: The system will minimize energy by placing the bulkier Cyclohexyl group in the equatorial position.

-

Conformer A (Major): Cyclohexyl (Equatorial) / Ethyl (Axial).[1]

-

Conformer B (Minor): Cyclohexyl (Axial) / Ethyl (Equatorial).[1]

Despite Conformer A being favored, the cis-1,2 arrangement introduces an unavoidable gauche interaction between the two substituents, creating steric strain absent in the trans-diequatorial isomer.

Visualization of Conformational Dynamics

The following diagram illustrates the ring-flip equilibrium and the steric hierarchy driving the population distribution.

Figure 1: Conformational equilibrium favoring the equatorial placement of the bulky cyclohexyl group.[6]

Physicochemical Profile

For researchers in formulation and synthesis, the following properties are critical for handling and modeling.

| Property | Value | Relevance |

| Boiling Point | 264.1°C (at 760 mmHg) | High thermal stability for solvothermal synthesis.[1] |

| Density | 0.867 g/cm³ | Lower than water; typical for saturated hydrocarbons. |

| LogP (Lipophilicity) | ~6.5 | Critical: Highly lipophilic.[1] Will accumulate in lipid bilayers. |

| Refractive Index | 1.471 | Useful for purity verification via refractometry. |

| Solubility | Insoluble in water; Soluble in DCM, Hexane. | Requires non-polar solvents for extraction. |

Synthetic Methodology

Synthesis typically involves the catalytic hydrogenation of the aromatic precursor, 2-ethylbiphenyl .[1] This process yields a mixture of cis and trans isomers, requiring careful separation.

Protocol: Catalytic Hydrogenation

Objective: Conversion of 2-ethylbiphenyl to cis-1-cyclohexyl-2-ethyl-cyclohexane.

-

Precursor Preparation: Dissolve 2-ethylbiphenyl (1.0 eq) in glacial acetic acid or cyclohexane.

-

Catalyst Loading: Add 5 mol% Ruthenium on Alumina (Ru/Al₂O₃) or Platinum Oxide (PtO₂) .[1]

-

Note: Ru catalysts often favor cis stereoselectivity (kinetic control) at lower temperatures compared to Pd or Ni.

-

-

Hydrogenation:

-

Pressure: 50–100 bar H₂.

-

Temperature: 80–120°C.

-

Duration: 12–24 hours until H₂ uptake ceases.

-

-

Workup: Filter catalyst through Celite. Neutralize acid (if used) with NaHCO₃. Wash with brine and dry over MgSO₄.

-

Purification (Isomer Separation):

-

The crude mixture contains both cis and trans isomers.

-

Fractional Distillation: The cis isomer typically has a slightly higher boiling point and density due to less efficient packing (higher entropy) compared to the trans isomer.

-

Preparative GC: For high-purity analytical standards.[1]

-

Synthetic Pathway Diagram

Figure 2: Synthetic route from aromatic precursor to purified cis-cycloalkane.

Applications in Research & Development

Drug Development: The Hydrophobic Scaffold

While not a drug itself due to extreme lipophilicity (LogP > 5 violates Lipinski's rules), this molecule serves as a vital structural probe :

-

Metabolic Stability Modeling: Used to study Cytochrome P450 oxidation patterns on "naked" cycloalkyl rings. The tertiary carbons (at C1 and C2) and the secondary carbons offer distinct sites for hydroxylation.

-

Lipid Formulation: Its high miscibility with lipids makes it a candidate for oil-phase carriers in lipid nanoparticle (LNP) research.[1]

Tribology: Traction Fluids

In the field of medical device lubrication and mechanical engineering, bicyclohexyl derivatives are prized for their pressure-viscosity coefficients .

-

Mechanism: Under high pressure (EHL contact), the molecules transition to a glassy, solid-like state. The cis conformation, with its "bent" shape, creates a specific free-volume profile that differs from the linear trans isomer, affecting the traction coefficient (friction transmission).

References

-

NIST Chemistry WebBook. Cyclohexane, 1-cyclohexyl-2-ethyl-. National Institute of Standards and Technology. Link[1]

-

PubChem Compound Summary. cis-2-Ethyl-1,1'-bicyclohexyl. National Center for Biotechnology Information. Link

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text for A-values and conformational analysis of 1,2-disubstituted cyclohexanes).

-

Winstrom, L. O. (1957). Production of cis-cyclohexane-1,2-dicarboxylic anhydride. U.S. Patent 2,794,811. (Historical basis for catalytic hydrogenation of 1,2-substituted aromatics to cis-cyclohexanes).[1] Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1-tetradecyne [stenutz.eu]

- 3. 1,1'-Bicyclohexyl, 2-ethyl-, cis- | C14H26 | CID 142802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1'-Bicyclohexyl, 2-ethyl-, cis- | C14H26 | CID 142802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-cyclohexyl ethanol, 1193-81-3 [thegoodscentscompany.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the IUPAC Nomenclature of 1-Cyclohexyl-2-ethyl-cyclohexane

Introduction

In the fields of chemical research, drug development, and materials science, the unambiguous identification of molecular structures is paramount. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method of nomenclature to ensure that a chemical name corresponds to a single, unique structure. This guide provides a detailed, in-depth analysis of the IUPAC nomenclature for the compound 1-Cyclohexyl-2-ethyl-cyclohexane, intended for researchers, scientists, and professionals in drug development who require a thorough understanding of these principles. We will deconstruct the naming process, elucidating the logic behind each step to provide a robust framework for naming complex substituted cycloalkanes.

Core Principles of Cycloalkane Nomenclature

The naming of substituted cycloalkanes follows a hierarchical set of rules designed to address various structural complexities. The fundamental steps involve identifying the parent hydrocarbon, numbering the substituents, and assembling the name in alphabetical order.[1][2]

Determining the Parent Hydrocarbon

A critical first step is to identify the parent hydrocarbon chain or ring system, which forms the base name of the compound. When a molecule contains both a ring and a chain, or multiple rings, the following rules apply:

-

Ring vs. Chain: If a single ring is attached to a single chain, the parent is determined by the number of carbon atoms. If the ring has more carbons than the chain, the compound is named as an alkyl-substituted cycloalkane. Conversely, if the chain has more carbons, the cycloalkane is treated as a cycloalkyl substituent on an alkane chain.[3][4]

-

Multiple Rings: When a molecule contains two or more rings, the larger ring is designated as the parent.[1][5]

In the case of 1-Cyclohexyl-2-ethyl-cyclohexane, the molecule consists of two cyclohexane rings and an ethyl group. Since both rings are of equal size (six carbons), one is chosen as the parent, and the other is treated as a substituent.

Systematic Naming of 1-Cyclohexyl-2-ethyl-cyclohexane: A Step-by-Step Protocol

The application of IUPAC rules to this specific molecule can be broken down into a systematic protocol, ensuring a logical and reproducible outcome.

Step 1: Identification of the Parent Ring

The molecule , 1-Cyclohexyl-2-ethyl-cyclohexane, possesses two six-membered rings. As they are of equal size, one is designated as the parent, giving the base name cyclohexane . The other cyclohexane ring is then considered a cyclohexyl substituent.

Step 2: Identification and Naming of Substituents

Having identified the parent cyclohexane ring, we can now identify the groups attached to it:

-

An ethyl group (-CH₂CH₃)

-

A cyclohexyl group (-C₆H₁₁)

Step 3: Numbering the Parent Ring

With multiple substituents, the ring must be numbered to assign locants to each substituent. The primary objective is to assign the lowest possible set of locants.[1][6] The numbering should start at one of the substituted carbons.

-

Alphabetical Priority: The substituents are first alphabetized: Cyclohexyl comes before ethyl .

-

Assigning Locant '1': The carbon atom bearing the substituent that comes first alphabetically is assigned the locant '1'.[2][7] In this case, the carbon attached to the cyclohexyl group is designated as carbon 1.

-

Direction of Numbering: The ring is then numbered in the direction that gives the next substituent the lowest possible number.[1][3] Numbering towards the ethyl group assigns it the locant '2'. Numbering in the opposite direction would assign it the locant '6', which is incorrect.

Therefore, the locants for the substituents are 1 and 2.

Step 4: Assembling the Final IUPAC Name

The final name is constructed by listing the substituents in alphabetical order, preceded by their locants, and followed by the name of the parent cycloalkane.[5][6]

-

Substituents with locants: 1-cyclohexyl and 2-ethyl

-

Alphabetical order: cyclohexyl , ethyl

-

Parent name: cyclohexane

Combining these components gives the systematic IUPAC name: 1-Cyclohexyl-2-ethyl-cyclohexane . This is confirmed by the PubChem database.[8]

Visualization of the Naming Process

To further clarify the logical flow of the IUPAC naming protocol for 1-Cyclohexyl-2-ethyl-cyclohexane, the following workflow diagram is provided.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Organic Nomenclature [www2.chemistry.msu.edu]

- 3. 4.1 Naming Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 4. ncstate.pressbooks.pub [ncstate.pressbooks.pub]

- 5. scribd.com [scribd.com]

- 6. IUPAC Rules [chem.uiuc.edu]

- 7. IUPAC Nomenclature Rules for Cycloalkanes | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 8. 1,1'-Bicyclohexyl, 2-ethyl-, cis- | C14H26 | CID 142802 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential research areas for 1-Cyclohexyl-2-ethyl-cyclohexane

An In-depth Technical Guide to Potential Research Areas for 1-Cyclohexyl-2-ethyl-cyclohexane and Its Isomers

Authored by: A Senior Application Scientist

Foreword: Navigating Molecular Ambiguity for Research Advancement

In the landscape of chemical research and development, the precise identification of a molecular structure is paramount. The designation "1-Cyclohexyl-2-ethyl-cyclohexane" presents an interesting case of ambiguity, potentially referring to two distinct structural isomers: 2-Ethyl-1,1'-bicyclohexyl (C₁₄H₂₆) and 1-(Cyclohexylmethyl)-2-ethyl-cyclohexane (C₁₅H₂₈). This guide addresses both molecules, recognizing that each possesses a unique set of properties and, consequently, distinct potential research applications. By exploring both structures, we open a wider field of investigation for researchers in materials science, synthetic chemistry, and drug development. This document is structured to provide a comprehensive overview of their known characteristics and to propose novel avenues of inquiry, complete with detailed experimental frameworks.

Part 1: 2-Ethyl-1,1'-bicyclohexyl: A Candidate for Advanced Functional Fluids and Materials

With two directly connected cyclohexane rings, 2-Ethyl-1,1'-bicyclohexyl is a high-molecular-weight saturated hydrocarbon. Its structure suggests properties conducive to applications requiring high thermal stability and specific rheological characteristics.

Physicochemical and Structural Characteristics

The fundamental properties of 2-Ethyl-1,1'-bicyclohexyl are summarized below. It is important to note the existence of cis and trans isomers, which will exhibit different physical properties due to variations in their molecular packing and symmetry.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₆ | [1][2][3] |

| Molecular Weight | 194.36 g/mol | [1] |

| Boiling Point | 264.1 °C at 760 mmHg | [2] |

| Density | 0.867 g/cm³ | [2] |

| Refractive Index | 1.471 | [2] |

| Flash Point | 102.9 °C | [2] |

| CAS Number | 50991-12-3 (cis/trans mixture or unspecified) | [1][2][3] |

The conformational analysis of the bicyclohexyl system is complex. Each ring can exist in a chair conformation, and the bond connecting the rings allows for rotational isomers (axial-axial, axial-equatorial, and equatorial-equatorial). The ethyl group at the 2-position further complicates the steric environment. Understanding the dominant conformation is crucial for predicting its physical and chemical behavior.[4][5]

Proposed Research Areas and Methodologies

1.2.1 High-Performance Lubricant Base Oil

Scientific Rationale: High molecular weight, non-polar hydrocarbons like bicyclohexyl derivatives are promising candidates for lubricant base oils due to their potential for high viscosity index, low volatility, and good thermal stability. The ethyl group may enhance fluidity at low temperatures compared to the unsubstituted bicyclohexyl.

Experimental Protocol: Performance Evaluation as a Lubricant Base Oil

-

Synthesis and Purification:

-

Synthesize 2-Ethyl-1,1'-bicyclohexyl via a plausible route, such as the hydrogenation of 2-ethylbiphenyl over a palladium catalyst. A patent suggests that specific solvents and low hydrogen pressure can favor the formation of the trans isomer, which may be desirable for its linear architecture.[6]

-

Purify the product by vacuum distillation to isolate the desired fraction.

-

Characterize the product using ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity.

-

-

Viscometric Analysis:

-

Measure the kinematic viscosity at 40 °C and 100 °C using a capillary viscometer according to ASTM D445.

-

Calculate the Viscosity Index (VI) using ASTM D2270. A high VI indicates a smaller change in viscosity with temperature.

-

-

Thermal and Oxidative Stability Testing:

-

Perform thermogravimetric analysis (TGA) to determine the onset of thermal decomposition.

-

Use a rotating pressure vessel oxidation test (RPVOT) as per ASTM D2272 to evaluate oxidative stability.

-

-

Tribological Testing:

-

Conduct wear and friction tests using a four-ball tribometer (ASTM D4172) to assess the anti-wear and friction-reducing properties of the neat oil and formulated blends with standard additives.

-

Caption: Experimental workflow for evaluating 2-Ethyl-1,1'-bicyclohexyl as a lubricant base oil.

1.2.2 Precursor for Liquid Crystal Synthesis

Scientific Rationale: The rigid core of the bicyclohexyl unit is a common motif in liquid crystals.[7] The introduction of an ethyl group provides a point for further functionalization or can influence the mesophase behavior through steric effects.

Experimental Protocol: Synthesis of a Nematic Liquid Crystal Candidate

-

Functionalization of 2-Ethyl-1,1'-bicyclohexyl:

-

Develop a method for the selective bromination of the 4'-position of the unsubstituted ring, likely via a radical mechanism.

-

Convert the bromo-derivative to a carboxylic acid via Grignard reaction followed by carboxylation with CO₂.

-

-

Esterification:

-

Esterify the resulting carboxylic acid with 4-cyanophenol to yield the target liquid crystal candidate.

-

-

Characterization of Mesophase Behavior:

-

Use differential scanning calorimetry (DSC) to identify phase transition temperatures.

-

Employ polarized optical microscopy (POM) to visualize the liquid crystalline textures and confirm the mesophase type (e.g., nematic, smectic).

-

Caption: Synthetic pathway for a potential liquid crystal derived from 2-Ethyl-1,1'-bicyclohexyl.

Part 2: 1-(Cyclohexylmethyl)-2-ethyl-cyclohexane: Exploring Asymmetric Synthesis and Specialty Solvent Applications

This isomer, with a methylene bridge between the two cyclohexane rings, has a more flexible structure than its directly bonded counterpart. This flexibility, along with its high molecular weight and hydrocarbon nature, suggests potential in areas where specific solvency and viscosity are required.

Physicochemical and Structural Characteristics

Key properties for 1-(Cyclohexylmethyl)-2-ethyl-cyclohexane are provided below. The presence of two stereocenters (at C1 and C2 of the substituted ring) implies the existence of multiple diastereomers.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₈ | [8] |

| Molecular Weight | 208.38 g/mol | [8] |

| CAS Number | 54934-92-8 (trans), 54934-93-9 (cis) | [8][9] |

Proposed Research Areas and Methodologies

2.2.1 Specialty Solvent for High-Molecular-Weight Non-Polar Compounds

Scientific Rationale: The large, non-polar structure of 1-(Cyclohexylmethyl)-2-ethyl-cyclohexane suggests it could be an excellent solvent for other high-molecular-weight, non-polar materials such as waxes, certain polymers, and in the analysis of heavy crude oil fractions.[10][11] Its high boiling point makes it suitable for high-temperature applications.

Experimental Protocol: Evaluation of Solvency Power

-

Synthesis and Purification:

-

Propose a synthetic route, for example, starting from the alkylation of cyclohexanone enolate with cyclohexylmethyl bromide, followed by a Wittig reaction to introduce the ethyl group, and subsequent hydrogenation.

-

Purify the product via fractional distillation under reduced pressure.

-

Confirm the structure and purity using NMR and GC-MS.

-

-

Solubility Testing:

-

Determine the solubility of a range of high-molecular-weight solutes (e.g., polyethylene wax, heavy paraffin) at various temperatures.

-

Quantify solubility by preparing saturated solutions and determining the concentration of the solute gravimetrically after solvent evaporation.

-

-

Application in Gel Permeation Chromatography (GPC):

-

Evaluate its use as a mobile phase for the GPC analysis of high-molecular-weight polymers that have limited solubility in common GPC solvents like THF or toluene.

-

Compare the resolution and peak shapes obtained with the novel solvent to those from standard mobile phases.

-

2.2.2 Chiral Building Block via Asymmetric Synthesis

Scientific Rationale: The 1,2-disubstituted cyclohexane core contains chiral centers. Developing an asymmetric synthesis to access specific stereoisomers could yield valuable building blocks for the synthesis of complex natural products or pharmaceuticals. The conformational preference of the substituents will be critical for directing further reactions.

Experimental Protocol: Asymmetric Hydrogenation Approach

-

Synthesis of Prochiral Precursor:

-

Synthesize 1-(cyclohexylmethyl)-2-ethylidenecyclohexane, the unsaturated precursor, for example, through a Wittig reaction on 2-(cyclohexylmethyl)cyclohexanone.

-

-

Asymmetric Hydrogenation:

-

Screen a variety of chiral hydrogenation catalysts (e.g., Rh- or Ru-based catalysts with chiral phosphine ligands like BINAP) to effect the stereoselective reduction of the exocyclic double bond.

-

Analyze the product mixture using chiral GC or HPLC to determine the diastereomeric and enantiomeric excess.

-

-

Stereochemical Assignment:

-

Attempt to crystallize a derivative of the major stereoisomer for X-ray crystallographic analysis to definitively assign the absolute stereochemistry.

-

Alternatively, use advanced NMR techniques (e.g., NOESY) to determine the relative stereochemistry.

-

Caption: Workflow for the asymmetric synthesis and analysis of 1-(Cyclohexylmethyl)-2-ethyl-cyclohexane stereoisomers.

Conclusion and Future Outlook

The ambiguity inherent in the name "1-Cyclohexyl-2-ethyl-cyclohexane" underscores the importance of precise nomenclature in chemical research. However, it also provides an opportunity to explore the rich and varied potential of two distinct, high-molecular-weight hydrocarbons. 2-Ethyl-1,1'-bicyclohexyl stands out as a promising candidate for applications demanding thermal stability and ordered molecular packing, such as in advanced lubricants and liquid crystals. In contrast, the more flexible 1-(Cyclohexylmethyl)-2-ethyl-cyclohexane offers potential as a specialty solvent and as a target for asymmetric synthesis, yielding chiral building blocks for fine chemical production. The research pathways proposed in this guide, from synthetic protocols to performance evaluations, are designed to lay a robust foundation for unlocking the full potential of these intriguing molecules.

References

-

Bicyclohexyl. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

-

Characterization of high molecular weight hydrocarbons (>C40) in oils and reservoir rocks. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Bicyclohexyl. (n.d.). Grokipedia. Retrieved February 19, 2026, from [Link]

-

Characterization of high molecular weight hydrocarbons (>C40) in oils and reservoir rocks. (n.d.). Society of Petroleum Engineers. Retrieved February 19, 2026, from [Link]

- Substituted cyclohexyl compounds as nop inhibitors. (2021). Google Patents.

-

Bridgman, P. W. (1942). Study of the Compressions of Several High Molecular Weight Hydrocarbons. The Journal of Chemical Physics, 10(12), 794-803. [Link]

-

1′-Ethylsulfanyl-1,1′-bicyclohexyl-2-one. (2010). Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 7), o1632. [Link]

-

Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University. [Link]

-

1,1'-Bicyclohexyl, 2-ethyl-, cis-. (n.d.). In PubChem. Retrieved February 19, 2026, from [Link]

-

Lab and Reservoir Study of Produced Hydrocarbon Molecular Weight Selectivity during CO2 Enhanced Oil Recovery. (2018). Energy & Fuels, 32(9), 9249-9257. [Link]

-

Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis-. (n.d.). In PubChem. Retrieved February 19, 2026, from [Link]

-

Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. (2023). Chemical Science, 14(36), 9849-9854. [Link]

-

Synthesis of 1-acetoxy-1-methyl-2-cyclohexyl-cyclohexane. (n.d.). PrepChem.com. Retrieved February 19, 2026, from [Link]

-

High molecular weight petroleum hydrocarbons differentially affect freshwater benthic macroinvertebrate assemblages. (2008). Environmental Toxicology and Chemistry, 27(5), 1077-1083. [Link]

-

US Patent 7,195,828 B2. (2007). Google Patents. Retrieved February 19, 2026, from [Link]

-

Chemical Properties of 1,1'-Bicyclohexyl, 2-ethyl-, trans- (CAS 50991-13-4). (n.d.). Cheméo. Retrieved February 19, 2026, from [Link]

-

Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. (2023). Semantic Scholar. Retrieved February 19, 2026, from [Link]

-

cyclohexylidenecyclohexane. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]

-

Dąbrowski, R., & Dziaduszek, J. (2016). Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. ResearchGate. [Link]

-

1,1'-Bicyclohexyl, 2-ethyl-, cis-. (n.d.). In NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

-

Cyclohexane, 1-(cyclohexylmethyl)-2-ethyl-, cis-. (n.d.). In PubChem. Retrieved February 19, 2026, from [Link]

- Manufacturing method of bicyclohexyl derivative. (2012). Google Patents.

- Lubricants having alkyl cyclohexyl 1,2-dicarboxylates. (2010). Google Patents.

-

Bicyclo[2.2.0]hexene derivatives as a proaromatic platform for group transfer and chemical sensing. (2021). Nature Communications, 12(1), 3680. [Link]

-

Conformational analysis of cyclohexanes. (2025). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

-

Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. (2015). World Journal of Chemical Education, 3(4), 81-88. [Link]

-

Organic Chemistry 3 – Exercise 1 – Conformational Analysis and Enolate Alkylation. (n.d.). McGill University. Retrieved February 19, 2026, from [Link]

-

Cyclohexane, 1-(cyclohexylmethyl)-2-ethyl-, trans-. (n.d.). In NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

-

Bicyclohexyl (CAS 92-51-3). (n.d.). Palica Chem. Retrieved February 19, 2026, from [Link]

- Thiadiazole derivatives as lubricant additives. (1990). Google Patents.

-

Controllable conformation and reactivity of bicyclic α-methylene cyclopentanones and their NF-κB pathway inhibitory activity. (2015). Organic & Biomolecular Chemistry, 13(16), 4694-4701. [Link]

-

cyclohexane and its functionally substituted derivatives. (n.d.). CABI Digital Library. Retrieved February 19, 2026, from [Link]

-

bicyclo[2.1.0]pent-2-ene. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]

-

Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. Retrieved February 19, 2026, from [Link]

-

Cyclohexane, ethyl-. (n.d.). In NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

-

Chemical Properties of 1,1'-Bicyclohexyl (CAS 92-51-3). (n.d.). Cheméo. Retrieved February 19, 2026, from [Link]

-

(2-Methylcyclohexyl)methanethiol. (n.d.). In PubChem. Retrieved February 19, 2026, from [Link]

-

Cyclohexyl 2-ethylpentanoate. (n.d.). In PubChem. Retrieved February 19, 2026, from [Link]

-

Ethyl cyclohexylacetate. (n.d.). In PubChem. Retrieved February 19, 2026, from [Link]

Sources

- 1. 1,1'-Bicyclohexyl, 2-ethyl-, cis- | C14H26 | CID 142802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-ethyl-1,1'-bi(cyclohexyl) | 50991-12-3 [chemnet.com]

- 3. 1,1'-Bicyclohexyl, 2-ethyl-, cis- [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 6. CN101550077B - Manufacturing method of bicyclohexyl derivative - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Cyclohexane, 1-(cyclohexylmethyl)-2-ethyl-, cis- | C15H28 | CID 41236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyclohexane, 1-(cyclohexylmethyl)-2-ethyl-, trans- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. lyellcollection.org [lyellcollection.org]

Methodological & Application

Gas Chromatography Method for the Quantitative Analysis of 1-Cyclohexyl-2-ethyl-cyclohexane

An Application Note for the Analytical Scientist

Abstract

This application note presents a detailed, robust, and validated method for the quantitative analysis of 1-Cyclohexyl-2-ethyl-cyclohexane using gas chromatography with flame ionization detection (GC-FID). The protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the identification and quantification of this non-polar, saturated hydrocarbon. The narrative explains the causality behind instrumental and sample preparation choices, ensuring the protocol is both scientifically sound and readily adaptable.

Introduction and Scientific Principles

1-Cyclohexyl-2-ethyl-cyclohexane is a saturated hydrocarbon that may be present as an impurity, a synthesis byproduct, or a specific target analyte in various chemical matrices. Accurate quantification is often critical for process control, purity assessment, and regulatory compliance. Gas chromatography (GC) is the premier analytical technique for such volatile and semi-volatile compounds.[1][2]

The core principle of this method relies on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid stationary phase coated on the inside of a capillary column.[2] For a non-polar analyte like 1-Cyclohexyl-2-ethyl-cyclohexane, the principle of "like dissolves like" dictates the selection of a non-polar stationary phase.[3][4] This ensures that the separation is primarily driven by the analyte's boiling point and its van der Waals interactions with the column, leading to predictable elution and sharp, symmetrical peaks.[4]

Detection is achieved using a Flame Ionization Detector (FID), which is highly sensitive to organic compounds containing carbon-hydrogen bonds. The FID offers a wide linear range and robust performance, making it ideal for the quantitative analysis of hydrocarbons.[5][6]

Experimental Workflow and Causality

The analytical process is a sequence of logical steps designed to ensure sample integrity, instrumental precision, and data accuracy. Each stage is critical for the success of the subsequent one.

Caption: Overall workflow for the GC-FID analysis of 1-Cyclohexyl-2-ethyl-cyclohexane.

Detailed Protocols

Materials and Reagents

-

Analyte Standard: 1-Cyclohexyl-2-ethyl-cyclohexane (purity ≥98%)

-

Solvent: n-Hexane, GC grade or higher. Hexane is chosen for its non-polar nature, which ensures excellent solubility of the analyte, and its high volatility, which prevents interference with the chromatography.[7][8]

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

-

Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel), and compressed Air (FID oxidizer).

Sample and Standard Preparation Protocol

The goal of sample preparation is to dissolve the analyte in a suitable solvent to a concentration within the instrument's linear detection range.[8]

-

Primary Stock Standard (1000 µg/mL):

-

Accurately weigh 10 mg of 1-Cyclohexyl-2-ethyl-cyclohexane standard.

-

Quantitatively transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with n-Hexane. Mix thoroughly. This stock is the foundation for all further dilutions.

-

-

Calibration Standards (e.g., 1, 5, 10, 50, 100 µg/mL):

-

Perform serial dilutions from the primary stock standard using n-Hexane to prepare a minimum of five calibration levels. This range should bracket the expected concentration of the unknown samples.

-

-

Unknown Sample Preparation:

-

Based on the expected analyte concentration, accurately weigh the sample material and dissolve it in a known volume of n-Hexane to achieve a final concentration within the established calibration range.

-

For example, if the expected concentration is 0.1%, weigh 100 mg of the sample and dissolve it in 10 mL of n-Hexane to get a theoretical concentration of 100 µg/mL.

-

If samples contain particulates, they must be filtered through a 0.22 µm PTFE syringe filter to prevent clogging of the GC inlet and column.[9][10]

-

Gas Chromatography (GC-FID) Instrument Protocol

The instrument parameters are optimized to provide good resolution, symmetric peak shape, and a reasonable analysis time.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 or equivalent with FID | Standard, reliable instrumentation for hydrocarbon analysis. |

| Column | DB-1 or HP-5 (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar stationary phase is essential for retaining the non-polar analyte. This column provides excellent resolution for a wide range of hydrocarbons.[11] |

| Inlet | Split/Splitless | Allows for flexibility in sample concentration. |

| Inlet Temp | 250 °C | Ensures complete and rapid vaporization of the analyte and solvent without thermal degradation.[2] |

| Injection Mode | Split (e.g., 50:1 ratio) | A split injection is used for concentrated samples to prevent column overloading and ensure sharp peaks. The ratio can be adjusted based on sample concentration. |

| Injection Vol. | 1 µL | Standard volume for capillary GC. |

| Carrier Gas | Helium | Inert, provides good efficiency. |

| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column to balance analysis speed and separation efficiency. |

| Oven Program | Initial: 60°C (hold 2 min) | Starts below the boiling point of hexane to focus the injection band. |

| Ramp: 15 °C/min to 280 °C | A controlled ramp ensures separation from other potential components. | |

| Hold: 5 min at 280 °C | Ensures all components are eluted from the column before the next run. | |

| Detector | Flame Ionization Detector (FID) | Highly sensitive to hydrocarbons. |

| Detector Temp | 300 °C | Kept higher than the final oven temperature to prevent condensation of analytes in the detector. |

| H₂ Flow | 30 mL/min | Optimized for flame stability and sensitivity. |

| Air Flow | 300 mL/min | Optimized for flame stability and sensitivity. |

| Makeup Gas | Nitrogen or Helium, 25 mL/min | Ensures efficient transfer of column effluent to the flame. |

A Self-Validating System: Method Validation Protocol

To ensure the trustworthiness of the results, the analytical method must be validated.[12][13] This process demonstrates that the method is suitable for its intended purpose. The core validation parameters are governed by guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[14]

Caption: Logical relationship of parameters for a self-validating analytical method.

Validation Experiments

| Parameter | Protocol | Acceptance Criteria |

| Specificity | Analyze a blank (hexane) and a placebo/matrix sample. Ensure no interfering peaks are present at the retention time of the analyte.[15] | No significant interference at the analyte's retention time. |

| Linearity | Inject the five calibration standards in triplicate. Plot a curve of average peak area vs. concentration and perform a linear regression.[14] | Correlation coefficient (r²) ≥ 0.999.[16] |

| Accuracy | Perform a recovery study by spiking a known matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate.[14] | Mean recovery should be within 98-102%.[16] |

| Precision | Repeatability: Inject one standard (e.g., 50 µg/mL) six consecutive times.[14]Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Repeatability: RSD ≤ 2.0%.Intermediate Precision: RSD ≤ 3.0%.[16] |

| Limit of Quantitation (LOQ) | Determine the lowest concentration on the calibration curve that meets the accuracy and precision criteria. Can be estimated as the concentration with a signal-to-noise ratio of 10:1.[12] | RSD at this concentration should be acceptable (e.g., ≤ 10%). |

| Robustness | Systematically vary key method parameters (e.g., oven ramp rate ±1°C/min, column flow ±0.1 mL/min) and assess the impact on the results.[14] | Results should remain unaffected by small, deliberate variations in method parameters. |

References

-

Saturated Hydrocarbon Analysis (SHC). (n.d.). Alpha Analytical. Retrieved from [Link]

-

A Guide to GC Sample Preparation. (2025, January 16). ILT. Retrieved from [Link]

-

ASTM D6730-21: Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100-Metre Capillary (with Precolumn) High-Resolution Gas Chromatography. (2021). ASTM International. Retrieved from [Link]

-

GC Sample Prep Essentials: Nailing Solvents, Dilution & Injection. (2025, April 22). Axion Labs. Retrieved from [Link]

-

How to Detect Cyclohexane and Benzene Using GC-MS? (n.d.). MtoZ Biolabs. Retrieved from [Link]

-

Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics. Retrieved from [Link]

-

Petroleum Geochemistry Research Laboratory Method for Qualitative Analysis of Crude Oil and Rock Extracts by Gas Chromatography. (2020). U.S. Geological Survey. Retrieved from [Link]

-

On-line HPLC-GC-FID chromatograms of the saturated hydrocarbons isolated from extracts from polyethylene and polypropylene films. (n.d.). ResearchGate. Retrieved from [Link]

-

Sample Preparation – GC-FID. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland. Retrieved from [Link]

-

Method Development and Validation of Gas Chromatography. (2025, November 24). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]

-

ASTM D6730, Determination of Individual components in spark ignition engine fuels. (n.d.). SCION Instruments. Retrieved from [Link]

-

Analysis of Total Petroleum Hydrocarbons in Environmental Samples Using Ultra-Fast Gas Chromatography. (n.d.). Agilent. Retrieved from [Link]

-

Determination of Individual Components in Spark Ignition Engine Fuels by 100 Metre Capillary High Resolution Gas Chromatography. (2004, November 1). ASTM International. Retrieved from [Link]

-

The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]

-

Polyoxyethylenated Cholesterol – Stationary Phases For Gas Chromatographic Packed Columns. (2015, August 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. Retrieved from [Link]

-

A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org. Retrieved from [Link]

-

A Rapid Analysis Method for Determination of Hydrocarbon Types in Aviation Turbine Fuel by Gas Chromatography-Mass Spectrometry. (2024, October 23). ACS Publications. Retrieved from [Link]

-

Pragmatic Rules for GC Column Selection. (2015, February 1). LCGC International. Retrieved from [Link]

-

The Detailed Hydrocarbon Analysis of Individual Components in Oxygenated Gasoline with the DVLS DHA (ASTM D6730) Kit. (n.d.). Da Vinci Laboratory Solutions. Retrieved from [Link]

-

Stationary Phases in Gas Chromatography: Types and Key Insights. (2025, August 8). Phenomenex. Retrieved from [Link]

-

Determination of Individual Components in Spark Ignition Engine Fuels by 100–Metre Capillary (with Precolumn) High - Resolution Gas Chromatography. (2002, January 15). kelid1.ir. Retrieved from [Link]

-

1-Cyclohexyl-2-cyclohexylidenethane. (n.d.). PubChem. Retrieved from [Link]

-

Capillary gas chromatographic determination of cyclohexanone and 2-ethyl-1-hexanol leached from solution administration sets. (1991). PubMed. Retrieved from [Link]

-

A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin. (2014, July 14). ResearchGate. Retrieved from [Link]

-

Azeotropic composition for cyclohexane and ethanol from gas chromatography data. (2021, March 6). Chemistry LibreTexts. Retrieved from [Link]

-

Quality-Control Analytical Methods: Gas Chromatography. (n.d.). ARL Bio Pharma. Retrieved from [Link]

Sources

- 1. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]

- 2. arlok.com [arlok.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. alphalab.com [alphalab.com]

- 6. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]

- 7. iltusa.com [iltusa.com]

- 8. GC Sample Prep Essentials: Nailing Solvents, Dilution & Injection [axionlabs.com]

- 9. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. scioninstruments.com [scioninstruments.com]

- 11. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. impactfactor.org [impactfactor.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. elementlabsolutions.com [elementlabsolutions.com]

- 16. environics.com [environics.com]

Mass spectrometry fragmentation pattern of 1-Cyclohexyl-2-ethyl-cyclohexane

Application Note: Mass Spectrometry Fragmentation Analysis of 1-Cyclohexyl-2-ethyl-cyclohexane

NaphthenesAbstract

This application note details the Electron Ionization (EI) mass spectrometry fragmentation patterns of 1-Cyclohexyl-2-ethyl-cyclohexane (also known as 2-ethyl-1,1'-bicyclohexyl). As a saturated bicyclic naphthene (

Introduction

Saturated cyclic hydrocarbons (naphthenes) are critical biomarkers in geochemical analysis and key components in advanced aviation fuels and synthetic lubricants. 1-Cyclohexyl-2-ethyl-cyclohexane consists of two cyclohexane rings linked by a single C-C bond, with an ethyl substituent at the ortho position of one ring.

Accurate identification requires understanding the competition between side-chain cleavage (loss of ethyl) and inter-ring cleavage. Unlike linear alkanes, the fragmentation of substituted bicyclohexyls is driven by the stability of the secondary carbocations formed upon ring separation.

Experimental Protocol

Sample Preparation

-

Solvent: n-Hexane (HPLC Grade) or Dichloromethane.

-

Concentration: 10 µg/mL (10 ppm) for scan mode; 1 µg/mL for SIM.

-

Vial: Silanized glass vials to prevent surface adsorption of non-polar analytes.

GC-MS Instrument Conditions

This protocol is optimized for the separation of

| Parameter | Setting | Rationale |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm | Standard phase for non-polar hydrocarbon separation. |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Inlet Temp | 280°C | Ensures rapid volatilization of |

| Injection | Splitless (1 µL), purge on at 1.0 min | Maximizes sensitivity for trace analysis. |

| Oven Program | 60°C (1 min) → 15°C/min → 300°C (5 min) | Rapid ramp prevents peak broadening of high boilers. |

| Transfer Line | 280°C | Prevents condensation between GC and MS. |

| Ion Source | Electron Ionization (EI), 70 eV, 230°C | Standard ionization energy for library matching. |

| Scan Range | m/z 35 – 350 | Covers low mass fragments and molecular ion. |

Results & Discussion: Fragmentation Mechanisms

The mass spectrum of 1-Cyclohexyl-2-ethyl-cyclohexane is characterized by a weak molecular ion and dominant fragments resulting from bond cleavages at the branching points.

The Molecular Ion ( )[1][2]

-

m/z 194 (

): The molecular ion is visible but typically of low intensity (<5% relative abundance). The branching at the inter-ring bond and the ethyl group destabilizes the molecular ion, promoting rapid fragmentation.

Primary Fragmentation Pathways

The fragmentation is driven by the stability of the resulting carbocations. Two main pathways compete:

-

Inter-Ring Cleavage (Dominant Pathway): The bond connecting the two cyclohexane rings is sterically strained and chemically labile. Cleavage here yields two possible ion-radical pairs:

-

Path A: Formation of the Cyclohexyl cation (m/z 83) . This is often the Base Peak (100%) due to the stability of the secondary carbocation and the statistical probability of charge retention on the unsubstituted ring.

-

Path B: Formation of the 2-Ethylcyclohexyl cation (m/z 111) . This ion is also significant but usually less intense than m/z 83.

-

-

Side-Chain Cleavage (Diagnostic Pathway):

-

Loss of Ethyl Group (

): Cleavage of the ethyl group yields the [1,1'-bicyclohexyl]-2-yl cation (m/z 165) . This peak is diagnostic for the presence of an ethyl group versus dimethyl substitution.

-

Secondary Fragmentation

The primary cyclohexyl ions (m/z 83 and 111) undergo further ring opening and alkene loss (Retro-Diel-Alder-like fragmentation):

-

m/z 83

m/z 55 ( -

m/z 55

m/z 41 (

Summary of Diagnostic Ions

| m/z | Ion Composition | Origin / Mechanism | Relative Abundance (Approx) |

| 194 | Molecular Ion (Parent) | Weak (< 5%) | |

| 165 | Loss of Ethyl radical ( | Medium (20-40%) | |

| 111 | 2-Ethylcyclohexyl cation (Inter-ring cleavage) | High (50-80%) | |

| 83 | Cyclohexyl cation (Inter-ring cleavage) | Base Peak (100%) | |

| 55 | Ring fragmentation (Loss of | High (60-80%) | |

| 41 | Allyl cation | High (50-70%) |

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic causality between the molecular structure and the observed mass spectral peaks.

Figure 1: Mechanistic fragmentation pathway of 1-Cyclohexyl-2-ethyl-cyclohexane showing primary bond cleavages and secondary ring degradations.[1]

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for the isolation and identification of alkyl-bicyclohexyls.

References

-

NIST Mass Spectrometry Data Center. "1,1'-Bicyclohexyl, 2-ethyl-, cis- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed October 2023. [Link]

-

PubChem. "1,1'-Bicyclohexyl, 2-ethyl-, cis- (Compound)."[2] National Library of Medicine. [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-

Shimadzu Corporation. "GCMS-QP2020 NX Application Data: Analysis of Jet Fuel." Shimadzu Application News. [Link]

Sources

Troubleshooting & Optimization

Resolving co-eluting peaks in GC analysis of 1-Cyclohexyl-2-ethyl-cyclohexane

Technical Support Center & Troubleshooting Guide

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Topic: Resolving Co-eluting Peaks in High-Density Cycloalkane Analysis

Diagnostic Triage: Is it Co-elution or Overload?

User Question: "I see a single, broad peak where I expect two isomers of 1-Cyclohexyl-2-ethyl-cyclohexane. How do I know if they are co-eluting or if I just overloaded the column?"

Technical Response: Before altering your method, you must distinguish between thermodynamic co-elution (loss of resolution) and kinetic saturation (column overload). 1-Cyclohexyl-2-ethyl-cyclohexane is a C14 hydrocarbon with significant hydrophobic volume. On standard thin-film capillary columns (e.g., 0.25 µm), it is easy to exceed the stationary phase capacity.

The Self-Validating Test (10:1 Dilution Protocol):

-

Run A: Inject your sample at the current concentration.

-

Run B: Dilute the sample 1:10 with a volatile solvent (e.g., n-Hexane or Dichloromethane).

-

Compare:

-

Scenario 1 (Overload): The peak in Run B shifts to a later retention time and becomes significantly sharper/symmetrical compared to Run A. Action: Increase Split Ratio.

-

Scenario 2 (Co-elution): The peak in Run B retains the same shape and retention time, or shows a "shoulder" that was previously hidden. Action: Proceed to Method Optimization.

-

Mechanistic Insight: Overloaded peaks typically "front" (shark-fin shape) because the analyte concentration in the stationary phase modifies the partition coefficient (

), effectively acting as its own stationary phase. This accelerates the elution of the concentrated band center [1].

The Chemistry of Separation: Geometric Isomerism

User Question: "I am using a standard DB-5ms column. Why can't I separate the cis- and trans- isomers?"

Technical Response: Standard 5% phenyl-arylene columns (like DB-5 or Rtx-5) separate primarily based on dispersive forces (boiling point) and weak induced-dipole interactions. The boiling point difference between cis- and trans-1-Cyclohexyl-2-ethyl-cyclohexane is negligible (< 1-2 °C).

To resolve them, you need Shape Selectivity . The trans isomer generally adopts a flatter, more planar conformation (diequatorial), while the cis isomer is more globular (axial-equatorial).

Recommended Stationary Phase Switch:

| Column Class | Phase Composition | Mechanism | Suitability |

| Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1) | Boiling Point | Low. Likely co-elution. |

| Mid-Polar | 35% or 50% Phenyl (e.g., DB-35, Rtx-50) | Pi-Pi Interaction | Medium. Improved selectivity for ring conformers. |

| Shape Selective | Liquid Crystal / Polymeric | Molecular Geometry | High. specifically targets planar vs. globular shapes. |

| Polar | PEG (Wax) | Dipole-Dipole | Medium/High. Good separation but lower thermal stability (limit ~250°C). |

Critical Protocol: If you cannot switch columns, you must optimize the Carrier Gas Velocity to operate at the Minimum Theoretical Plate Height (HETP) as defined by the Van Deemter equation.

Workflow Visualization: Troubleshooting Logic

The following diagram illustrates the decision matrix for resolving your co-elution issue.

Caption: Logical workflow for diagnosing and resolving co-elution in cycloalkane analysis.

Method Optimization Protocol: The "Flattened Ramp"

User Question: "I'm using a standard 10°C/min ramp. How should I adjust the temperature program to separate these isomers?"

Technical Response: Cycloalkane isomers require maximum interaction time with the stationary phase exactly when they are partitioning. A continuous fast ramp forces them through the column too quickly during the critical separation window.

The "Focused Isothermal" Protocol:

-

Determine Elution Temperature (

): Run a scouting gradient (e.g., 10°C/min) and note the temperature at which the co-eluting peak emerges (e.g., 180°C). -

Calculate Hold Temperature: Subtract 20°C from

(e.g., 160°C). -

Program the New Method:

| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) | Purpose |

| 1 | - | 60 | 1.0 | Solvent focusing |

| 2 | 20 | 160 ( | 0 | Rapid approach to critical zone |

| 3 | 1.5 | 190 | 0 | High-resolution separation window |

| 4 | 30 | 300 | 5.0 | Column bake-out |

Why this works: The slow ramp (1.5°C/min) increases the effective plate number (

Advanced Troubleshooting: MS Spectral Deconvolution

User Question:

"I've tried everything, but the peaks are still partially merged (

Technical Response: Yes, provided you are using a Mass Spectrometer (MS) and the isomers have distinct fragmentation patterns. While stereoisomers often share similar mass spectra, the ratio of ion abundances usually differs due to the stability of the molecular ion or specific fragment loss pathways (e.g., loss of the ethyl group).

Deconvolution Workflow:

-

Extract Ion Chromatograms (EIC): Do not rely on the Total Ion Chromatogram (TIC).

-

Identify Unique/Ratio Ions:

-

Look for the molecular ion (

) vs. the base peak (likely -

Trans isomers often show a higher abundance of the molecular ion due to higher thermodynamic stability compared to cis isomers [3].

-

-

Mathematical Resolution: Use AMDIS (Automated Mass Spectral Deconvolution and Identification System) or vendor-specific software to mathematically separate the signal contribution of each isomer based on ion ratio skew across the peak width [4].

References

-

Restek Corporation. (2018).[1] GC Troubleshooting—Carryover and Ghost Peaks. Restek Resource Hub. [Link]

-

Agilent Technologies.[2] (2009).[2] Practical Steps in GC Troubleshooting. Agilent Technical Library. [Link]

-

National Institute of Standards and Technology (NIST).[3] (2023).[4] Cyclohexane, 1-(cyclohexylmethyl)-2-ethyl-, trans- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

Axion Labs. (2021). Co-Elution: The Achilles' Heel of Chromatography. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 1-Cyclohexyl-2-ethyl-cyclohexane

Welcome to the technical support center for advanced NMR interpretation. This guide is designed for researchers, scientists, and drug development professionals who are encountering the challenges of analyzing complex molecules like 1-Cyclohexyl-2-ethyl-cyclohexane. The principles and troubleshooting steps outlined here provide a robust framework for elucidating the structure and stereochemistry of similarly complex saturated ring systems.

The structure of 1-Cyclohexyl-2-ethyl-cyclohexane presents a significant analytical challenge due to the presence of multiple stereocenters, diastereomers (cis and trans), and dynamic conformational equilibria (chair flips). This complexity manifests in the NMR spectrum as extensive signal overlap and potentially broad peaks, making a simple 1D ¹H NMR spectrum nearly impossible to interpret directly. This guide will walk you through a logical, step-by-step approach to deconstruct these complex spectra.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: Why is the ¹H NMR spectrum of my 1-Cyclohexyl-2-ethyl-cyclohexane sample so broad and complex?

Answer:

The complexity of your spectrum arises from several overlapping phenomena inherent to the molecule's structure:

-

Diastereomers: The molecule has two chiral centers at C1 and C2 of the ethyl-substituted ring. This gives rise to two diastereomers: cis and trans. These are distinct chemical compounds and will have separate, albeit likely overlapping, sets of NMR signals.

-

Conformational Dynamics (Ring Flipping): At room temperature, cyclohexane rings are in a state of rapid "chair-chair" interconversion, often called a ring flip.[1][2][3] During this process, axial substituents become equatorial and vice versa.[3] This rapid exchange (on the order of 10⁵ times per second) is often faster than the NMR timescale, leading to the spectrometer detecting a time-averaged signal for the axial and equatorial protons.[1][2] If the rate of this exchange is in an intermediate regime relative to the NMR frequency, it can lead to significant peak broadening.[4][5]

-

Signal Overlap: You have two cyclohexane rings and an ethyl group, resulting in a large number of chemically similar C-H bonds. The signals for all these protons, particularly those within the saturated ring systems, will fall into a narrow region of the ¹H NMR spectrum (typically 0.8 - 2.0 ppm), leading to severe signal overlap.[6]

Question 2: My signals are just a broad, unresolved "hump." How can I resolve individual proton signals?

Answer:

To resolve the broad signals caused by rapid conformational exchange, you need to slow down the ring-flipping process. This is achieved through Variable-Temperature (VT) NMR spectroscopy .

By lowering the temperature of the sample, you can decrease the rate of the chair-chair interconversion.[4] As the rate of exchange slows, you will pass through the "coalescence temperature," where the peak broadening is maximal.[4] Upon further cooling, the exchange becomes slow enough on the NMR timescale that the spectrometer can distinguish between the distinct axial and equatorial protons of each conformer.[2][4] This results in the broad "hump" resolving into a series of sharp, well-defined peaks for each conformer present.

-

Sample Preparation: Prepare your sample in a suitable deuterated solvent with a low freezing point, such as deuterated toluene (toluene-d8, F.P. -95°C) or deuterated methanol (methanol-d4, F.P. -98°C).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K or 25°C) to serve as a baseline.

-

Cooling and Equilibration: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

-

Identify Coalescence: Observe the changes in the spectrum. You will notice significant broadening of the signals as you approach the coalescence temperature.

-

Acquire Low-Temperature Spectrum: Continue to cool the sample until the broad signals resolve into sharp peaks. For cyclohexane derivatives, this "slow-exchange regime" is often reached at temperatures below -60°C.[2][4] A temperature of around -80°C to -90°C is a good target.[4]

-

Data Analysis: The resulting low-temperature spectrum will show distinct signals for the axial and equatorial protons of the major conformer(s) of both the cis and trans isomers.

Question 3: Now that I have sharp signals at low temperature, how can I determine the stereochemistry (cis vs. trans)?

Answer:

Determining the stereochemistry requires identifying which protons are close to each other in space. This is accomplished using a 2D NMR technique called Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) . These experiments detect correlations between protons that are spatially close, regardless of whether they are connected through bonds.

For 1,2-disubstituted cyclohexanes, the key is to look for correlations between the protons on the substituent-bearing carbons (C1 and C2) and other protons on the ring.

-

For the cis isomer: In its most stable chair conformation (likely with the bulky cyclohexyl group equatorial), the proton at C1 and the proton at C2 will have an axial-equatorial or equatorial-axial relationship. Critically, you would expect to see a NOE between the axial proton at C1 and the axial protons at C3 and C5.[7]

-

For the trans isomer: In its most stable diequatorial conformation, the protons at C1 and C2 are both axial. You would expect to see a strong NOE between these two protons. In the diaxial conformation, you would observe NOEs between the axial substituents and the other axial protons on the same side of the ring.

Caption: Workflow for NOESY/ROESY analysis.

Question 4: How do I assign all the individual proton and carbon signals in this complex spectrum?

Answer:

Even with a resolved low-temperature spectrum, unambiguous assignment requires a suite of 2D NMR experiments. These experiments spread the information across two frequency dimensions, resolving overlap and revealing connectivity.[8][9][10]

-

¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse experiment for identifying which protons are coupled to each other (typically through 2 or 3 bonds).[11] It will allow you to trace out the spin systems within each cyclohexane ring and the ethyl group. For example, you can "walk" around a ring from one proton to its neighbors.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[11] This is invaluable for assigning carbon signals and for distinguishing between CH (methine) and CH₂ (methylene) groups based on their proton attachments.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2 or 3). It is crucial for piecing together the different fragments of the molecule. For instance, you can use HMBC to confirm the connection between the ethyl group and the cyclohexane ring, and the connection between the two cyclohexane rings.

Caption: 2D NMR assignment workflow.

Question 5: What are the expected coupling constants (J-values) and how can they help my assignment?

Answer:

In a rigid chair conformation (achieved at low temperature), the vicinal (³J) proton-proton coupling constants are highly dependent on the dihedral angle between the protons, a relationship described by the Karplus curve.[12] This provides a powerful tool for distinguishing between axial and equatorial protons.

| Coupling Type | Dihedral Angle (approx.) | Typical ³JHH Value (Hz) |

| Axial-Axial (³Jaa) | ~180° | Large: 9 - 12 Hz[7] |

| Axial-Equatorial (³Jae) | ~60° | Small: 3 - 4 Hz[7] |

| Equatorial-Equatorial (³Jee) | ~60° | Small: 3 - 4 Hz[7] |

By measuring the coupling constants from your high-resolution, low-temperature ¹H spectrum, you can confidently assign the orientation of the protons. A proton signal that appears as a triplet of triplets or a doublet of doublets with at least one large coupling constant (~10 Hz) is characteristic of an axial proton coupled to one adjacent axial proton and one or more equatorial protons.

Question 6: How do the substituents (ethyl and cyclohexyl) affect the conformation of the ring?

Answer:

Substituents on a cyclohexane ring have a preference for the more spacious equatorial position to minimize steric strain, specifically 1,3-diaxial interactions.[13][14] The energetic cost of a substituent occupying an axial position is known as its "A-value."[13][14] Larger A-values indicate a stronger preference for the equatorial position.[13][15]

| Substituent | A-Value (kcal/mol) |

| Ethyl | ~1.79[13] |

| Cyclohexyl | ~2.2[16] |

Since the cyclohexyl group has a slightly larger A-value than the ethyl group, it has a stronger preference for the equatorial position. Therefore, the most stable conformation for both the cis and trans isomers will be the one where the cyclohexyl group is equatorial. This can be used as a starting point for your structural analysis.

References

- Oreate AI Blog. (2026, February 3). Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques.

- Oxford University Press. (n.d.).

- Unknown. (n.d.). 2D NMR Introduction.

- YouTube. (2020, December 4).

- OPENPUB Global Publisher. (2025, January 11). The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy)

- JoVE. (2024, December 5).

- Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".

- sikhcom.net. (n.d.).

- Canadian Science Publishing. (n.d.). Conformational analysis of 1,4-disubstituted cyclohexanes.

- auremn. (n.d.).

- ScienceDirect. (2025, August 10).

- PMC. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues.

- PMC. (2021, November 9).

- University of Liverpool. (2025, May 27). The ring inversion (flipping) of cyclohexane.

- ResearchGate. (2019, August 27). (PDF) Ring inversion in cyclohexane: a textbook example.

- JoVE. (2024, December 5). Video: ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution.

- Wikipedia. (n.d.). Ring flip.

- KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I.

- Unknown. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.

- Wikipedia. (n.d.). A value.

- YouTube. (2024, September 8).

- Reddit. (2019, November 10). Cyclohexane 'A values' for Substituents.

- Reddit. (2016, February 17). NMR: relating coupling constants and major product.

- ResearchGate. (n.d.). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy.

- Unknown. (n.d.). Table of A-Values.

- Unacademy. (n.d.).

- Organic Chemistry. (n.d.).

- Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes.

- Emery Pharma. (2018, April 2).

- Chemistry Stack Exchange. (2020, September 1). How to identify cis and trans forms of cyclohexane.

- YouTube. (2015, April 5). Determining cis/trans on cyclohexanes.

- Chemguide. (2016, March 15). high resolution nuclear magnetic resonance (nmr) spectra.

- Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes.

- YouTube. (2021, October 19). Conformations of 1,2- disubstituted cyclohexanes.

- Chemistry Steps. (2025, August 10). Cis and Trans Isomers.

Sources

- 1. Video: ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution [jove.com]

- 2. Ring flip - Wikipedia [en.wikipedia.org]

- 3. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 4. Video: ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR [jove.com]

- 5. The ring inversion (flipping) of cyclohexane [almerja.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. books.rsc.org [books.rsc.org]

- 8. Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques - Oreate AI Blog [oreateai.com]

- 9. idc-online.com [idc-online.com]

- 10. openpubglobal.com [openpubglobal.com]

- 11. emerypharma.com [emerypharma.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. A value - Wikipedia [en.wikipedia.org]

- 15. pharmacy180.com [pharmacy180.com]

- 16. groups.chem.ubc.ca [groups.chem.ubc.ca]

Optimization of reaction conditions for 1-Cyclohexyl-2-ethyl-cyclohexane production

Subject: Optimization & Troubleshooting for the Catalytic Hydrogenation of 2-Ethylbiphenyl Ticket ID: CHEM-APP-8821 Assigned Specialist: Senior Application Scientist, Process Catalysis Unit

Executive Summary & Reaction Architecture

You are attempting to synthesize 1-cyclohexyl-2-ethyl-cyclohexane (also known as 2-ethylbicyclohexyl). This molecule is a critical component in high-traction fluids and specialized lubricants due to its high coefficient of traction and thermal stability.

The Challenge: The synthesis involves the complete saturation of 2-ethylbiphenyl . The presence of the ethyl group at the ortho position creates significant steric hindrance, making the hydrogenation of the second aromatic ring kinetically difficult. Standard conditions for unhindered biphenyls often fail here, leading to partially hydrogenated intermediates (e.g., 1-phenyl-2-ethylcyclohexane) or ring-opening byproducts.

Reaction Pathway Visualization

The following diagram illustrates the stepwise hydrogenation and potential failure points.

Figure 1: Stepwise hydrogenation pathway showing the kinetic bottleneck at the intermediate stage and potential cracking pathways.

The "Golden Batch" Protocol

Based on industrial optimization for hindered aromatics, the following conditions provide the highest yield (>98%) with minimal ring opening.

Recommended Operating Parameters

| Parameter | Specification | Technical Rationale |

| Precursor | 2-Ethylbiphenyl | Purity >99% (Sulfur < 5 ppm is critical to prevent catalyst poisoning). |

| Catalyst | 5% Ru/Al₂O₃ (Ruthenium on Alumina) | Why Ru? Unlike Pd, Ru minimizes hydrogenolysis (C-C bond breaking) at the high temperatures required to overcome steric hindrance [1]. Alumina is preferred over Carbon for mechanical stability in stirred reactors. |

| Loading | 0.5 - 2.0 wt% (dry basis) | Higher loading compensates for the slow kinetics of the second ring saturation. |

| Pressure | 70 - 100 bar (1000 - 1450 psi) | High H₂ pressure is non-negotiable to drive the reaction equilibrium toward the saturated product and increase H₂ concentration on the catalyst surface [2]. |

| Temperature | 160°C - 190°C | Below 160°C: Reaction stalls at the intermediate. Above 200°C: Risk of cracking (forming ethylcyclohexane). |

| Solvent | Neat (Solvent-free) or Cyclohexane | Solvent-free is preferred for throughput. If viscosity is an issue, use cyclohexane. Avoid alcohols if product separation is difficult. |

| Agitation | >1000 RPM (Gas-inducing impeller) | The reaction is mass-transfer limited . You must maximize the gas-liquid interfacial area [3]. |

Troubleshooting Guide (Root Cause Analysis)

Use this section to diagnose specific failures in your experimental runs.

Scenario A: "The reaction stopped halfway. NMR shows aromatic protons remaining."

Diagnosis: You have likely formed the intermediate (2-ethylcyclohexyl)benzene but failed to saturate the second ring.

-

Root Cause 1: Steric Hindrance. The ethyl group blocks the catalyst from approaching the remaining phenyl ring flatly.

-